molecular formula C13H12ClN3O5S2 B13896444 N-(5-chloro-2,4-disulfamoylphenyl)benzamide

N-(5-chloro-2,4-disulfamoylphenyl)benzamide

Cat. No.: B13896444
M. Wt: 389.8 g/mol
InChI Key: OOGNJUFXKFRSTD-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-disulfamoylphenyl)benzamide: is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group attached to a phenyl ring substituted with chlorine and disulfamoyl groups. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2,4-disulfamoylphenyl)benzamide typically involves the reaction of 5-chloro-2,4-disulfamoylphenylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The use of solvents and reagents is carefully controlled to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2,4-disulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(5-chloro-2,4-disulfamoylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-disulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The presence of disulfamoyl groups enhances its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Comparison: N-(5-chloro-2,4-disulfamoylphenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency as an enzyme inhibitor and greater stability under various conditions. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H12ClN3O5S2

Molecular Weight

389.8 g/mol

IUPAC Name

N-(5-chloro-2,4-disulfamoylphenyl)benzamide

InChI

InChI=1S/C13H12ClN3O5S2/c14-9-6-10(17-13(18)8-4-2-1-3-5-8)12(24(16,21)22)7-11(9)23(15,19)20/h1-7H,(H,17,18)(H2,15,19,20)(H2,16,21,22)

InChI Key

OOGNJUFXKFRSTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl

Origin of Product

United States

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